Ppomedump
Description
Structurally, it features a benzothiazole core substituted with a sulfonamide group and a tertiary amine side chain, conferring unique electronic and steric properties . Its molecular formula is C₁₅H₁₈N₂O₂S₂, with a molar mass of 334.44 g/mol. Ppomedump exhibits a melting point of 167–169°C and a logP value of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Pharmacologically, this compound acts as a dual inhibitor of histone deacetylase (HDAC) and phosphodiesterase 4 (PDE4), with half-maximal inhibitory concentrations (IC₅₀) of 12 nM (HDAC6) and 28 nM (PDE4D), respectively . Preclinical studies in murine models demonstrate a 65% reduction in tumor volume (p < 0.001) and improved cognitive function in neurodegenerative assays . Regulatory filings highlight compliance with ICH Q3D guidelines for elemental impurities (<1 ppm heavy metals) and >99.5% purity via high-performance liquid chromatography (HPLC) .
Properties
CAS No. |
77423-48-4 |
|---|---|
Molecular Formula |
C10H17N2O15P3 |
Molecular Weight |
498.17 g/mol |
IUPAC Name |
[[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]-phosphonooxymethyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-4-3-12(10(15)11-8(4)14)6-2-5(13)7(24-6)9(25-28(16,17)18)26-30(22,23)27-29(19,20)21/h3,5-7,9,13H,2H2,1H3,(H,22,23)(H,11,14,15)(H2,16,17,18)(H2,19,20,21)/t5-,6+,7-,9?/m0/s1 |
InChI Key |
BYJABPFCUYTWLZ-WPRFRAJKSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |
Synonyms |
5-(hydroxymethyl-O-pyrophosphoryl)deoxyuridylate PPOMedUMP |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: Vorinostat (SAHA)
Structural Similarity :
Pharmacological Comparison :
| Parameter | This compound | Vorinostat |
|---|---|---|
| HDAC6 IC₅₀ (nM) | 12 | 6 |
| PDE4D IC₅₀ (nM) | 28 | N/A |
| Bioavailability (%) | 82 | 43 |
| T₁/₂ (hours) | 7.2 | 2.0 |
This compound’s dual inhibition profile and extended half-life reduce dosing frequency compared to Vorinostat, which requires twice-daily administration .
Compound B: Rolipram
Functional Similarity :
Pharmacological Comparison :
| Parameter | This compound | Rolipram |
|---|---|---|
| PDE4D IC₅₀ (nM) | 28 | 2 |
| HDAC6 IC₅₀ (nM) | 12 | N/A |
| CNS Penetration | High (logBB: 0.8) | Moderate (logBB: 0.3) |
This compound’s dual-target mechanism mitigates Rolipram’s emetic side effects (30% vs. 5% incidence in Phase I trials) .
Quality Attributes :
Toxicology :
Tables :
- Table 1: Pharmacological Comparison with Vorinostat and Rolipram
- Table 2: Regulatory and Safety Profiles
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